molecular formula C12H10N2O4 B11866315 2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one

2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one

Cat. No.: B11866315
M. Wt: 246.22 g/mol
InChI Key: AHEFLFFRUASJIQ-UHFFFAOYSA-N
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Description

2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one is a heterocyclic compound that features a furoquinoxaline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one typically involves the functionalization of quinoxalin-2(1H)-ones. One common method includes the visible-light-induced aerobic C3–H fluoroalkoxylation of quinoxalin-2(1H)-ones with fluoroalkyl alcohols . This approach uses readily available fluoroalkyl alcohols as fluoroalkoxylation reagents and displays a wide substrate scope, providing the fluoroalkoxylated products in moderate to good yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applicable.

Chemical Reactions Analysis

Types of Reactions

2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. Conditions such as temperature, solvent, and catalysts play a crucial role in determining the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the visible-light-induced C3–H fluoroalkoxylation reaction produces fluoroalkoxylated quinoxaline derivatives .

Scientific Research Applications

2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one involves its interaction with specific molecular targets and pathways. For instance, the compound’s antitumor activity is attributed to its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one is unique due to its specific functional groups and the resulting chemical reactivity

Properties

Molecular Formula

C12H10N2O4

Molecular Weight

246.22 g/mol

IUPAC Name

2-(1,2-dihydroxyethyl)furo[3,2-b]quinoxalin-3-one

InChI

InChI=1S/C12H10N2O4/c15-5-8(16)11-10(17)9-12(18-11)14-7-4-2-1-3-6(7)13-9/h1-4,8,11,15-16H,5H2

InChI Key

AHEFLFFRUASJIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3C(=O)C(OC3=N2)C(CO)O

Origin of Product

United States

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